molecular formula C15H21N3O2 B2879484 2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034525-35-2

2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2879484
CAS RN: 2034525-35-2
M. Wt: 275.352
InChI Key: ANKOMFTWOGTNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound and similar pyrimidinamine derivatives has been reported in the literature . These compounds were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a piperidinyl group, and a 2-methylpyrimidin-4-yl group. The exact structure and its analysis would require more specific information or advanced tools such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Oncology Research

Compounds with a structure similar to 2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone often exhibit properties that make them candidates for cancer research. They may act as kinase inhibitors, potentially interfering with cell signaling pathways that are overactive in cancer cells .

properties

IUPAC Name

2-cyclopropyl-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11-16-7-6-14(17-11)20-13-3-2-8-18(10-13)15(19)9-12-4-5-12/h6-7,12-13H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKOMFTWOGTNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

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